![molecular formula C33H28O5 B15164123 3,3',5'-Tris[(2-hydroxyphenyl)methyl][1,1'-biphenyl]-2,4'-diol CAS No. 194083-30-2](/img/structure/B15164123.png)
3,3',5'-Tris[(2-hydroxyphenyl)methyl][1,1'-biphenyl]-2,4'-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’,5’-Tris[(2-hydroxyphenyl)methyl][1,1’-biphenyl]-2,4’-diol is a complex organic compound characterized by its multiple hydroxyphenyl groups attached to a biphenyl core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’,5’-Tris[(2-hydroxyphenyl)methyl][1,1’-biphenyl]-2,4’-diol typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of boronic acids with halides in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like 3,3’,5’-Tris[(2-hydroxyphenyl)methyl][1,1’-biphenyl]-2,4’-diol .
Industrial Production Methods
Industrial production of this compound may involve scaling up the Suzuki–Miyaura coupling reaction. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as the choice of solvent and catalyst.
Chemical Reactions Analysis
Types of Reactions
3,3’,5’-Tris[(2-hydroxyphenyl)methyl][1,1’-biphenyl]-2,4’-diol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyphenyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives.
Substitution: The hydroxy groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl groups would yield quinones, while substitution reactions could produce various ethers or esters.
Scientific Research Applications
3,3’,5’-Tris[(2-hydroxyphenyl)methyl][1,1’-biphenyl]-2,4’-diol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Mechanism of Action
The mechanism by which 3,3’,5’-Tris[(2-hydroxyphenyl)methyl][1,1’-biphenyl]-2,4’-diol exerts its effects involves interactions with molecular targets through its hydroxyphenyl groups. These groups can form hydrogen bonds and participate in π-π interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include modulation of enzyme activity or interaction with cellular receptors.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Tris(4-hydroxyphenyl)benzene: Similar in structure but with a different core, leading to variations in reactivity and applications.
2,4,6-Trimethoxy-1,3,5-triazine: Another compound with multiple hydroxyphenyl groups, used in different contexts due to its distinct chemical properties.
Uniqueness
3,3’,5’-Tris[(2-hydroxyphenyl)methyl][1,1’-biphenyl]-2,4’-diol is unique due to its specific arrangement of hydroxyphenyl groups on a biphenyl core. This structure imparts unique chemical and physical properties, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
194083-30-2 |
|---|---|
Molecular Formula |
C33H28O5 |
Molecular Weight |
504.6 g/mol |
IUPAC Name |
4-[2-hydroxy-3-[(2-hydroxyphenyl)methyl]phenyl]-2,6-bis[(2-hydroxyphenyl)methyl]phenol |
InChI |
InChI=1S/C33H28O5/c34-29-13-4-1-8-21(29)16-24-11-7-12-28(33(24)38)25-19-26(17-22-9-2-5-14-30(22)35)32(37)27(20-25)18-23-10-3-6-15-31(23)36/h1-15,19-20,34-38H,16-18H2 |
InChI Key |
HPHIIVKBSHPVOK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=C(C(=CC=C2)C3=CC(=C(C(=C3)CC4=CC=CC=C4O)O)CC5=CC=CC=C5O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(Benzyloxy)-8-methyl-1-oxaspiro[4.5]dec-6-en-2-ol](/img/structure/B15164040.png)
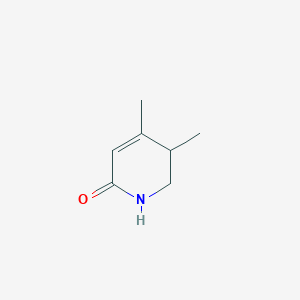
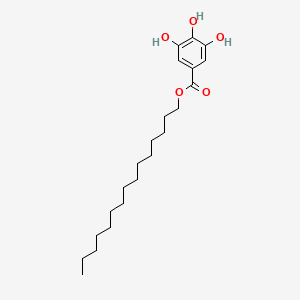
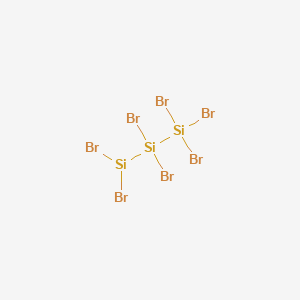
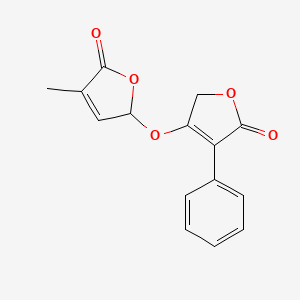
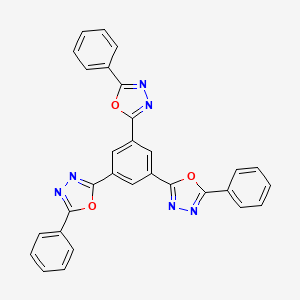
![1-{5-[2-(Triethoxysilyl)ethyl]-2,3-dihydro-1,4-benzodioxin-6-yl}ethan-1-one](/img/structure/B15164081.png)
![1-Ethyl-4-[4-(3-methoxypropyl)cyclohexyl]benzene](/img/structure/B15164092.png)
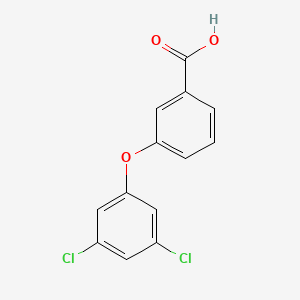
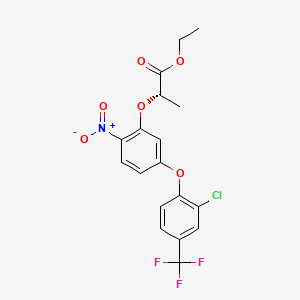
![3-Methyl-1-[2,4,6-tri(propan-2-yl)cyclohexyl]phospholane](/img/structure/B15164127.png)
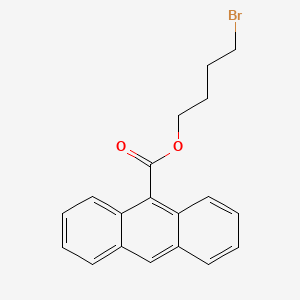

![(4S,5S)-4,5-Bis[(hexadecyloxy)methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B15164142.png)
